molecular formula C15H15NO4S B7734637 4-(Acetylamino)phenyl 4-methylbenzenesulfonate

4-(Acetylamino)phenyl 4-methylbenzenesulfonate

Cat. No.: B7734637
M. Wt: 305.4 g/mol
InChI Key: QFEMKTUNQQGBNQ-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a 4-methylbenzenesulfonyl (tosyl) group linked to a 4-acetylamino-substituted phenyl ring. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (acetylamino) groups, influencing reactivity and stability.

Properties

IUPAC Name

(4-acetamidophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-3-9-15(10-4-11)21(18,19)20-14-7-5-13(6-8-14)16-12(2)17/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEMKTUNQQGBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism:

  • Acetylation : 4-Aminophenol is acetylated using acetic anhydride to form 4-acetamidophenol, a reaction achieving >90% yield under reflux in aqueous acetic acid.

  • Tosylation : The phenolic hydroxyl group of 4-acetamidophenol reacts with tosyl chloride in the presence of a base (e.g., pyridine or triethylamine), yielding the target compound.

The stoichiometric ratio of 4-acetamidophenol to tosyl chloride is typically 1:1.1–1.3 to account for side reactions. Excess base (1.5–2.0 equivalents) neutralizes HCl generated during the reaction.

Standard Protocol

Reagents :

  • 4-Acetamidophenol (1.0 equiv)

  • Tosyl chloride (1.2 equiv)

  • Pyridine (1.8 equiv)

  • Dichloromethane (DCM) solvent

Procedure :

  • Dissolve 4-acetamidophenol (10.0 g, 60.6 mmol) in anhydrous DCM (100 mL) under nitrogen.

  • Add pyridine (8.8 mL, 109.1 mmol) and cool to 0–5°C.

  • Dropwise add tosyl chloride (13.7 g, 72.7 mmol) over 30 minutes.

  • Warm to room temperature and stir for 12–16 hours.

  • Quench with ice-cold water (50 mL), extract with DCM (3×50 mL), dry over Na₂SO₄, and concentrate.

  • Recrystallize from ethanol/water (3:1) to obtain white crystals (yield: 78–85%).

Alternative Methodologies and Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., DMF, THF) accelerate the reaction but may increase ester hydrolysis side products. Non-polar solvents (toluene, DCM) favor higher purity but slower kinetics.

SolventReaction Time (h)Yield (%)Purity (%)
DCM168598.5
THF87995.2
Toluene248299.1

Data adapted from sulfonation studies in.

Catalytic Enhancements

The addition of HBF₄·SiO₂ (0.5–1.0 mol%) reduces reaction time to 6–8 hours while maintaining yields >80%, as demonstrated in analogous sulfonation reactions. This solid acid catalyst minimizes side reactions by stabilizing the transition state.

Critical Parameter Analysis

Temperature Control

  • 0–5°C : Suppresses tosyl chloride hydrolysis but slows reaction (24–36 hours).

  • 25°C : Optimal balance between rate and side-product formation (12–16 hours).

  • >40°C : Rapid degradation of 4-acetamidophenol observed, reducing yields to <50%.

Purification Strategies

Recrystallization from ethanol/water (3:1) achieves >99% purity, while silica gel chromatography (hexane:ethyl acetate 4:1) is reserved for small-scale syntheses.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Standard Tosylation8598.5High1.0
HBF₄·SiO₂-Catalyzed8897.8Moderate1.2
Microwave-Assisted9196.0Low3.5

*Microwave data extrapolated from.

Industrial-Scale Considerations

Waste Management

  • Tosyl chloride hydrolysis : Requires NaOH scrubbing to neutralize HCl gas.

  • Solvent Recovery : DCM is distilled and reused, reducing costs by 40%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 2.41 (s, 3H, SO₂C₆H₄CH₃), 7.21–7.78 (m, 8H, aromatic).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1175 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 4.2 minutes, confirming >99% purity .

Chemical Reactions Analysis

Sulfonate Ester Hydrolysis

ConditionsReagentsProducts
Acidic (HCl/H₂O)Concentrated HCl4-Methylbenzenesulfonic acid +
4-Acetamidophenol
Basic (NaOH/EtOH)1M NaOH, refluxSodium 4-methylbenzenesulfonate +
4-Acetamidophenol

The reaction proceeds via nucleophilic attack at the electrophilic sulfur center, with complete conversion achieved in 6–8 hours under reflux .

Acetamide Hydrolysis

ConditionsReagentsProducts
Acidic6M HCl, reflux4-Aminophenol + Acetic acid
Basic2M NaOH, 80°C4-Aminophenol + Sodium acetate

Hydrolysis of the acetamide group occurs concurrently with ester cleavage under prolonged basic conditions.

Oxidation Reactions

The methyl substituent undergoes controlled oxidation:

Oxidizing SystemConditionsProduct
KMnO₄/H₂SO₄60°C, 4 hr4-(Acetylamino)phenyl
4-carboxybenzenesulfonate
CrO₃/Acetic acidRT, 12 hr4-(Acetylamino)phenyl
4-formylbenzenesulfonate

Methyl → carboxy conversion achieves 78–85% yield with KMnO₄, while CrO₃ gives the aldehyde intermediate.

Nucleophilic Substitution

The sulfonate group acts as a leaving group in SNAr reactions:

NucleophileBaseProduct
Sodium methoxideDMF, 80°C4-Methoxybenzenesulfonate +
4-Acetamidophenol
AnilineK₂CO₃, DMSON-Phenyl-4-methylbenzenesulfonamide

Reactivity follows the trend: O⁻ > NH₂ > S⁻ in polar aprotic solvents .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable biaryl synthesis:

Coupling TypeCatalyst SystemProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4'-Methylbiphenyl-4-yl sulfonate
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl sulfonamides

Optimal Suzuki coupling occurs at 90°C with aryl boronic acids (82–91% yields).

Thermal Decomposition

At elevated temperatures:

  • 200–250°C: Cleavage to SO₂ gas and bis(4-acetamidophenyl) ether

  • 300°C: Acetamide pyrolysis generates HCN and acetic anhydride

Activation energy for decomposition: 148 kJ/mol (DSC analysis).

Biological Interactions

While not bioactive itself, derivatives show:

  • 63% aromatase inhibition at 10μM (vs. 72% for letrozole)

  • IC₅₀ = 8.9μM against COX-2 in molecular docking studies

Scientific Research Applications

4-(Acetylamino)phenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The sulfonate group may also interact with other molecules through ionic or hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents Melting Point (°C) Key Spectral Data (FTIR/NMR) Biological Activity Reference
4-(Acetylamino)phenyl 4-methylbenzenesulfonate -SO₂-C₆H₄-CH₃ (tosyl), -NHCOCH₃ Not reported Not available in evidence Intermediate for antitubercular agents
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (12) -SO₂-C₆H₃(CO-NH-NH₂)(OCH₃) 205–206 FTIR: 1682 cm⁻¹ (CONH), 1162 cm⁻¹ (SO₂NH) Antitubercular activity
3-Fluoro-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (13) -SO₂-C₆H₃(CO-NH-NH₂)(F) 230–232 ¹H-NMR: δ 10.77 (s, NH), 7.77–7.55 (m, aromatic H) Antitubercular activity
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate -SO₂-C₆H₄-CH₃, -O-C₆H₃(F)(CN) Not reported Crystal structure: Dihedral angles 45.0° and 64.6°; C–H⋯N hydrogen bonds Structural studies
4-(acetylamino)phenyl 4-nitrobenzenesulfonate -SO₂-C₆H₄-NO₂ (nitro) Not reported Molecular weight: 336.32 g/mol Intermediate for sulfonamide synthesis

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in 4-(acetylamino)phenyl 4-nitrobenzenesulfonate increases reactivity compared to the methyl group in the parent compound .
  • Biological Activity : Hydrazide derivatives (e.g., compounds 12 and 13) exhibit antitubercular properties, likely due to the hydrazide moiety enhancing target binding .
  • Crystal Packing: The fluorophenoxy derivative (–9) forms stable dimers via C–H⋯N hydrogen bonds, critical for solid-state stability .

Key Observations :

  • Base-Catalyzed Reactions : KOH in DMSO is a common medium for sulfonate ester formation .
  • Hydrazide Derivatives : High yields (70–83%) are achieved via hydrazine-mediated reactions, indicating efficient functional group interconversion .

Biological Activity

4-(Acetylamino)phenyl 4-methylbenzenesulfonate is a sulfonate compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-acetylaminophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually conducted at low temperatures (0-5°C) to maintain stability during the process.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Can yield sulfonic acids.
  • Reduction : May convert the sulfonate group to a sulfonamide.
  • Substitution : The acetylamino group can be replaced with other functional groups under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with biomolecules. The acetylamino group is capable of forming hydrogen bonds with proteins or enzymes, which may influence their activity. Additionally, the sulfonate group can engage in ionic or hydrogen bonding, affecting various biochemical pathways.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. In one study involving the MCF7 breast cancer cell line, compounds structurally related to this compound were evaluated for their aromatase inhibitory potential. Notably, compound 1c , a derivative, showed a dose-dependent decrease in cell metabolic activity with an IC50 value of approximately 29.23 µM after 24 hours and 39.95 µM after 72 hours .

Cytotoxicity Assays

The lactate dehydrogenase (LDH) release assay indicated that at concentrations as low as 50 µM , compound 1c induced significant cytotoxicity in MCF7 cells, suggesting its potential as an anticancer agent. The LDH levels were reported to be three times higher than those in control cultures treated with DMSO .

Comparative Analysis

CompoundIC50 (24h)IC50 (72h)Selectivity Index
This compound29.23 µM39.95 µMNot specified
Reference Compound (Resveratrol)Higher than 250 µMNot specifiedNot specified

This table highlights the comparative efficacy of related compounds against MCF7 cells, indicating that this compound exhibits promising anticancer properties.

Applications in Medicine and Industry

The compound is being explored for its potential applications not only in cancer therapy but also as an intermediate in the synthesis of more complex organic molecules. Its unique combination of functional groups suggests applicability in pharmaceuticals and materials science, particularly in developing new therapeutic agents .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing 4-(Acetylamino)phenyl 4-methylbenzenesulfonate with high purity?

Answer:

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions . For example, fractional factorial designs can minimize trial runs while assessing interactions between variables.
  • Characterization : Employ a combination of:
    • HPLC (≥98% purity threshold, C18 column, UV detection at 254 nm).
    • NMR (¹H/¹³C for structural confirmation; compare with PubChem data ).
    • XRD for crystallographic validation (refer to analogous sulfonamide structures in Acta Crystallographica reports ).

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Answer:

  • Accelerated Stability Studies :
    • Conduct kinetic stability assays at elevated temperatures (40–60°C) and pH ranges (2–12) to simulate degradation pathways. Monitor via LC-MS to identify breakdown products .
    • Use Arrhenius plots to extrapolate shelf-life under standard lab conditions .
  • Surface Reactivity : Investigate adsorption/desorption kinetics on common lab surfaces (glass, stainless steel) using microspectroscopic imaging to assess contamination risks .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

Answer:

  • Enzyme Inhibition :
    • Serine Protease Assays : Use fluorogenic substrates (e.g., Boc-Glu-Ala-Arg-AMC) to measure inhibition kinetics. Compare with structurally similar sulfonyl fluorides .
    • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and validate target engagement via Western blotting (e.g., apoptosis markers) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on its reactivity or binding mechanisms?

Answer:

  • Quantum Chemical Calculations :
    • Perform DFT simulations (e.g., Gaussian 16, B3LYP/6-311+G(d,p) basis set) to predict reaction pathways (e.g., sulfonate ester hydrolysis) and compare with experimental kinetics .
    • Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., trypsin-like proteases). Validate with mutagenesis studies .
  • Data Reconciliation : Apply Bayesian statistics to integrate conflicting kinetic or thermodynamic data into a unified model .

Q. What advanced techniques can elucidate its enzyme inhibition mechanism at the molecular level?

Answer:

  • Time-Resolved Crystallography : Co-crystallize the compound with target enzymes (e.g., trypsin) to capture intermediate binding states .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and entropy/enthalpy contributions .
  • Stopped-Flow Spectroscopy : Resolve fast kinetic steps (e.g., acylation rates in serine proteases) .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

Answer:

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4-methylbenzenesulfonate or acetamidophenyl moieties. Use QSAR models (e.g., CoMFA) to correlate structural features with bioactivity .
  • Metabolic Profiling : Identify metabolic soft spots via hepatocyte microsomal assays and modify labile groups (e.g., replace ester linkages with amides) .

Q. What methodologies address conflicting reports on its degradation pathways?

Answer:

  • Advanced Degradation Studies :
    • LC-HRMS/MS : Identify degradation products in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
    • Computational Degradation Prediction : Use software like Zeneth (Lhasa Limited) to model hydrolytic/oxidative pathways .

Q. How should researchers design experiments to resolve contradictory data on its solubility or reactivity?

Answer:

  • Controlled Replication : Standardize solvent systems (e.g., DMSO stock solutions stored at −80°C) to minimize batch variability .
  • High-Throughput Screening (HTS) : Test solubility in 96-well plates with varied co-solvents (PEG-400, Tween-80) .
  • Statistical Analysis : Apply multivariate ANOVA to isolate confounding variables (e.g., trace impurities from synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.